molecular formula C19H21N3O5S B2954337 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 1809474-56-3

2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2954337
CAS No.: 1809474-56-3
M. Wt: 403.45
InChI Key: LUHCESZQPCBABR-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione features a hybrid structure combining three key moieties:

  • An isoindoline-1,3-dione core, known for its electron-deficient aromatic system and pharmacological relevance.
  • A 3-(methylsulfonyl)propyl linker, introducing polarity and sulfonyl-based electronic effects.

Such compounds are often explored for enzyme inhibition (e.g., acetylcholinesterase) due to their structural mimicry of natural substrates .

Properties

IUPAC Name

2-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-28(25,26)11-10-15(17-20-16(21-27-17)12-6-2-3-7-12)22-18(23)13-8-4-5-9-14(13)19(22)24/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCESZQPCBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2CCCC2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, particularly its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C17_{17}H22_{22}N4_{4}O4_{4}S. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight366.45 g/mol
LogP4.389
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area87.956 Ų
InChI KeyGIBCGGAWDFVBBD-KRWDZBQOSA-N

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of isoindoline derivatives with oxadiazole-containing reagents. The synthesis typically includes the formation of the isoindoline structure followed by the introduction of the cyclopentyl and methylsulfonyl groups.

Antimicrobial Activity

Research indicates that compounds related to isoindoline and oxadiazole structures exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with inhibition zones measuring 15 cm and 18 cm respectively . This suggests that similar derivatives may also possess effective antimicrobial capabilities.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various isoindoline derivatives against common pathogens. The results indicated that compounds with oxadiazole modifications exhibited enhanced activity compared to their non-modified counterparts.
  • Docking Studies : Computational docking studies have been performed to predict the interaction of this compound with bacterial enzymes, revealing potential binding affinities that support its antimicrobial action.

Discussion

The biological activity of This compound highlights its potential as a lead compound for drug development. Its structural features contribute to its biological properties, making it a candidate for further research in both antimicrobial and anticancer domains.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and available data for analogs:

Compound Name Oxadiazole Substituent Connecting Chain Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Cyclopentyl 3-(methylsulfonyl)propyl Not Reported Not Reported Aliphatic substituent enhances lipophilicity; sulfonyl improves solubility
2-(1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione 4-Chlorophenyl 3-(methylsulfonyl)propyl Not Reported Not Reported Aromatic halogen increases electron-withdrawing effects and steric bulk
2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Isopropyl Methyl C₁₄H₁₃N₃O₃ 271.27 Branched alkyl group may reduce steric hindrance; shorter chain limits polarity
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, ) N/A 4-Acryloylphenyl (indole) Not Reported Not Reported Extended π-system for potential aromatic stacking interactions

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to aromatic (e.g., 4-chlorophenyl) or bulky alkyl (e.g., isopropyl) groups.
  • Linker Modifications : The 3-(methylsulfonyl)propyl chain in the target compound likely enhances aqueous solubility and metabolic stability relative to shorter (e.g., methyl in ) or acryloyl-based linkers (e.g., ).

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